molecular formula C18H26N4O B2375578 N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide CAS No. 2415629-09-1

N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide

Cat. No. B2375578
CAS RN: 2415629-09-1
M. Wt: 314.433
InChI Key: UAXXNOIDDAFDCN-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as MPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is its potential as a therapeutic agent for the treatment of various inflammatory diseases and cancer. However, the complex synthesis method and limited availability of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide may pose challenges for its use in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide.

Future Directions

There are several future directions for the study of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide. One potential direction is to investigate the potential of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide as a therapeutic agent for the treatment of various inflammatory diseases and cancer in humans. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide and its potential side effects. The development of new and improved synthesis methods for N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide may also facilitate its use in lab experiments and clinical trials.

Synthesis Methods

The synthesis of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide involves the reaction of 2-propan-2-ylbenzimidazole with 2-methylpropylamine in the presence of anhydrous ethanol. The resulting product is then reacted with azetidine-1-carboxylic acid to obtain the final product, N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide. The synthesis of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases. N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has also been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-(2-methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-12(2)9-19-18(23)21-10-14(11-21)22-16-8-6-5-7-15(16)20-17(22)13(3)4/h5-8,12-14H,9-11H2,1-4H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXXNOIDDAFDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)N1CC(C1)N2C3=CC=CC=C3N=C2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide

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